Cas no 476493-07-9 (ethyl 1-methylpiperazine-2-carboxylate)
ethyl 1-methylpiperazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Piperazinecarboxylicacid,1-methyl-,ethylester(9CI)
- ethyl 1-methylpiperazine-2-carboxylate
- 476493-07-9
- 2-ethoxycarbonyl-1-methylpiperazine
- AKOS014969222
- GCDDETLSKIAHHR-UHFFFAOYSA-N
- SCHEMBL3316200
- DB-360312
- DTXSID00629997
- EN300-2893578
-
- MDL: MFCD21275718
- Inchi: 1S/C8H16N2O2/c1-3-12-8(11)7-6-9-4-5-10(7)2/h7,9H,3-6H2,1-2H3
- InChI Key: GCDDETLSKIAHHR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CNCCN1C)=O
Computed Properties
- Exact Mass: 172.121177757g/mol
- Monoisotopic Mass: 172.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 41.6Ų
ethyl 1-methylpiperazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2893578-1g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 1g |
$628.0 | 2023-09-06 | ||
| Enamine | EN300-2893578-5g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 5g |
$1821.0 | 2023-09-06 | ||
| Enamine | EN300-2893578-10g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 10g |
$2701.0 | 2023-09-06 | ||
| Enamine | EN300-2893578-0.05g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
| Enamine | EN300-2893578-0.1g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
| Enamine | EN300-2893578-0.25g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
| Enamine | EN300-2893578-0.5g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
| Enamine | EN300-2893578-1.0g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
| Enamine | EN300-2893578-2.5g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
| Enamine | EN300-2893578-5.0g |
ethyl 1-methylpiperazine-2-carboxylate |
476493-07-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 |
ethyl 1-methylpiperazine-2-carboxylate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on ethyl 1-methylpiperazine-2-carboxylate
Comprehensive Overview of Ethyl 1-Methylpiperazine-2-carboxylate (CAS 476493-07-9): Properties, Applications, and Industry Insights
Ethyl 1-methylpiperazine-2-carboxylate (CAS 476493-07-9) is a specialized organic compound belonging to the piperazine derivative family. With its unique molecular structure featuring an ester-functionalized piperazine core, this compound has garnered significant attention in pharmaceutical research, agrochemical development, and material science. The ethyl carboxylate moiety combined with the 1-methylpiperazine backbone offers versatile reactivity, making it a valuable intermediate for synthesizing complex molecules.
In recent years, the demand for piperazine-based building blocks like ethyl 1-methylpiperazine-2-carboxylate has surged due to their role in drug discovery. Researchers frequently search for "CAS 476493-07-9 solubility" or "synthesis of ethyl 1-methylpiperazine carboxylate derivatives," reflecting its importance in medicinal chemistry. The compound’s balanced lipophilicity and hydrogen-bonding capacity contribute to its utility in designing bioactive molecules targeting CNS disorders and antimicrobial agents.
From a technical perspective, 476493-07-9 exhibits a molecular weight of 172.23 g/mol and typically appears as a clear to pale-yellow liquid. Its stability under inert conditions and compatibility with common organic solvents (e.g., DCM, ethanol) make it suitable for multi-step synthetic protocols. Industry professionals often inquire about "scaling up ethyl 1-methylpiperazine-2-carboxylate production" or "alternative routes to N-methylpiperazine esters," highlighting its industrial relevance.
Environmental and regulatory considerations are also trending topics. While ethyl 1-methylpiperazine-2-carboxylate isn’t classified as hazardous under major chemical inventories, proper handling guidelines emphasize storage at 2–8°C in sealed containers. Queries like "biodegradability of piperazine carboxylates" or "green chemistry approaches for CAS 476493-07-9" indicate growing interest in sustainable applications.
Emerging applications include its use in polymer modification and ligand design for catalysis. The compound’s N-methylpiperazine fragment can coordinate with transition metals, sparking searches for "metal-organic frameworks using 476493-07-9." Analytical methods such as GC-MS and HPLC (with UV detection at 254 nm) are commonly employed for purity assessment, addressing frequent questions about "analytical standards for ethyl 1-methylpiperazine carboxylate."
Market intelligence suggests expanding applications in electronic materials, where its derivatives serve as additives for conductive polymers. Patent analyses reveal innovative uses in photoactive compounds, aligning with searches for "piperazine-based photoresists." As R&D continues, this compound’s role in next-generation technologies is expected to grow, particularly in areas like battery electrolytes and organic semiconductors.
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